molecular formula C21H19N3O4S B5711057 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide

Cat. No. B5711057
M. Wt: 409.5 g/mol
InChI Key: YHNSMKOTHZPTPK-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of the ATP-sensitive potassium channels in pancreatic beta cells, which results in increased insulin secretion. This compound has been extensively studied for its potential use in the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane and subsequent activation of voltage-gated calcium channels, which results in increased insulin secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide are primarily related to its ability to increase insulin secretion. This compound has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide in lab experiments is its potent and specific inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This makes it a valuable tool for studying the regulation of insulin secretion in these cells.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on pancreatic beta cells at high concentrations, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of ATP-sensitive potassium channels for the treatment of diabetes.
Another area of research is the investigation of the long-term effects of this compound on pancreatic beta cell function and survival. This could help to determine its potential use as a therapeutic agent for the treatment of diabetes.
Finally, there is potential for the development of novel drug delivery systems for 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide, which could improve its efficacy and reduce its toxicity in vivo.

Synthesis Methods

The synthesis of 4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide has been extensively studied for its potential use in the treatment of type 2 diabetes. It has been shown to increase insulin secretion in pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients.

properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-N'-(3-nitrophenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-6-10-17(11-7-15)21(22-18-12-8-16(2)9-13-18)23-29(27,28)20-5-3-4-19(14-20)24(25)26/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSMKOTHZPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide

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